N'-(3-Methoxybenzylidene)acetohydrazide

Description

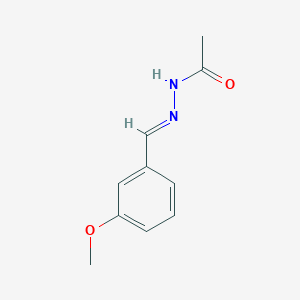

N'-(3-Methoxybenzylidene)acetohydrazide is a Schiff base derivative synthesized via the condensation of 3-methoxybenzaldehyde with acetohydrazide. This compound belongs to the hydrazide-hydrazone class, characterized by a hydrazone (–NH–N=CH–) linkage and a methoxy-substituted aromatic ring. Its structure is stabilized by intramolecular hydrogen bonding and conjugation, as evidenced by spectroscopic data (IR, NMR) and crystallographic studies .

Properties

CAS No. |

59670-24-5 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C10H12N2O2/c1-8(13)12-11-7-9-4-3-5-10(6-9)14-2/h3-7H,1-2H3,(H,12,13)/b11-7+ |

InChI Key |

HZOPARCQLLTSFR-YRNVUSSQSA-N |

Isomeric SMILES |

CC(=O)N/N=C/C1=CC(=CC=C1)OC |

Canonical SMILES |

CC(=O)NN=CC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(3-Methoxybenzylidene)acetohydrazide can be synthesized through the condensation reaction between 3-methoxybenzaldehyde and acetohydrazide. The reaction typically occurs in a solvent such as methanol or ethanol under reflux conditions . The general reaction scheme is as follows:

3-Methoxybenzaldehyde+Acetohydrazide→N’-(3-Methoxybenzylidene)acetohydrazide

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-(3-Methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has shown potential as a biological probe due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of N’-(3-Methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. For instance, as an anticholinesterase agent, it inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . This action can help alleviate symptoms of neurodegenerative diseases by enhancing cholinergic neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The biological and physicochemical properties of N'-(3-Methoxybenzylidene)acetohydrazide derivatives are highly dependent on substituents on the benzylidene ring and the acetohydrazide backbone. Below is a comparative analysis of key analogs:

Key Observations :

- Position of Methoxy Group : Para-substituted analogs (e.g., Compound 20) exhibit higher melting points than ortho or meta derivatives due to symmetry and packing efficiency .

- Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., Compound 9) show reduced thermal stability but enhanced cytotoxicity, likely due to increased electrophilicity .

- Hybrid Derivatives : J-147, a trifluoroacetyl-modified analog, demonstrates superior neuroprotective activity compared to the parent compound, attributed to improved blood-brain barrier penetration .

Anticancer and Cytotoxic Activity

- This compound (Compound 11) : IC₅₀ = 18.2 µM against AGS gastric cancer cells, linked to apoptosis induction via ROS generation .

- N'-(4-Chlorophenylpiperazinyl)acetohydrazide (Compound 19) : Higher cytotoxicity (IC₅₀ = 9.5 µM) due to chloro substituent enhancing DNA intercalation .

- Benzothiazole Hybrids (e.g., Compound 4h) : IC₅₀ = 8.7 µM against MCF-7 cells, attributed to thioether linkage improving membrane permeability .

Neuroprotective Activity

- J-147 : Reduces neuronal death by 70% in Alzheimer’s models at 10 µM, surpassing standard drugs like donepezil .

- Theophylline Hybrid (Compound 18f) : Moderate AChE inhibition (IC₅₀ = 12.3 µM), with dual anti-inflammatory action via TNF-α suppression .

Antimicrobial Activity

- N'-(3-Methoxybenzylidene)-2-(tetrazolyl)acetohydrazide (Compound 3b) : MIC = 31.25 µg/mL against S. aureus, outperforming ciprofloxacin due to enhanced membrane disruption .

- Pyrimidine-Hydrazone Derivatives (Compound 3a) : Broad-spectrum activity (MIC = 31.25–250 µg/mL) via inhibition of fungal ergosterol synthesis .

Structure-Activity Relationships (SAR)

Methoxy Position :

- Meta substitution (3-OCH₃) optimizes balance between lipophilicity and hydrogen bonding, critical for CNS activity (e.g., J-147) .

- Para substitution (4-OCH₃) enhances thermal stability but reduces cytotoxicity due to decreased electrophilicity .

Electron-Donating vs. Withdrawing Groups: Electron-donating groups (e.g., OCH₃) improve solubility and antioxidant capacity . Electron-withdrawing groups (e.g., NO₂, CF₃) enhance cytotoxicity and enzyme inhibition .

Hybridization Strategies :

- Incorporation of piperazine or benzothiazole moieties improves target specificity (e.g., p38 MAPK inhibition in Compound 4f) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.